Azasetron hydrochloride

Chemotherapy-Induced Nausea and Vomiting 5-HT3 Antagonist Randomized Controlled Trial

Researchers requiring metabolically stable 5-HT3 antagonism often face CYP-mediated drug interactions with ondansetron (extensive CYP2D6/3A4 metabolism). Azasetron HCl (CAS 141922-90-9), a benzamide-derived 5-HT3 antagonist, overcomes this with 60-70% renal excretion of unchanged drug and ~90% oral bioavailability. • Ki = 0.33 nM (5-HT3, [³H]granisetron); IC₅₀ >10 μM for 5-HT1A/2, D1/D2, α1/α2 receptors • Superior 12-24 h PONV protection vs. ondansetron 8 mg (nausea 24% vs. 45%, p=0.035; vomiting 2% vs. 18%, p=0.008) • Ideal for co-administration studies requiring stable parent drug pharmacokinetics

Molecular Formula C17H21Cl2N3O3
Molecular Weight 386.3 g/mol
CAS No. 141922-90-9
Cat. No. B137335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzasetron hydrochloride
CAS141922-90-9
Synonymsazasetron
azasetron, (+-)-isomer
N-(1-azabicyclo(2.2.2)oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4 -dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Y 25130
Y-25130
Molecular FormulaC17H21Cl2N3O3
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
InChIInChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
InChIKeyDBMKBKPJYAHLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azasetron Hydrochloride: 5-HT3 Antagonist Overview


Azasetron hydrochloride (Y-25130, Serotone) is a potent and selective serotonin 5-HT3 receptor antagonist belonging to the benzamide derivative class, with a distinct chemical structure from indole-type 5-HT3 antagonists such as ondansetron and granisetron [1]. It exhibits high binding affinity for the 5-HT3 receptor in rat small intestine with a Ki value of 0.33 nM against [3H]granisetron [2] and demonstrates selectivity over other receptor subtypes including 5-HT1A, 5-HT2, dopamine D1/D2, and α1/α2-adrenergic receptors (IC50 > 10 μM for each) [3]. The compound is indicated for the prevention of nausea and vomiting induced by cancer chemotherapy and postoperative states, with a pharmacokinetic profile characterized by approximately 60-70% urinary excretion as unchanged drug and approximately 90% oral bioavailability [4].

Target
5-HT3 receptor antagonist with reported high affinity
Selectivity
Minimal binding to 5-HT1A, 5-HT2, D1, D2, α1, α2 receptors
Structure
Benzamide derivative distinct from indole-type 5-HT3 antagonists

Azasetron Hydrochloride: Pharmacokinetic & Structural Differentiation


Azasetron hydrochloride cannot be freely substituted with other 5-HT3 receptor antagonists due to its distinct benzamide-derived chemical structure, which confers a unique pharmacokinetic profile compared to indole-type agents like ondansetron and granisetron [1]. Approximately 60-70% of an administered dose is excreted unchanged in urine, indicating minimal hepatic metabolism and reduced potential for drug-drug interactions via cytochrome P450 pathways [2]. This pharmacokinetic behavior differs markedly from ondansetron, which undergoes extensive hepatic metabolism primarily via CYP2D6 and CYP3A4 [3]. Furthermore, the binding affinity of azasetron for the 5-HT3 receptor varies depending on the tissue preparation and radioligand employed (Ki = 0.33 nM vs. 2.9 nM), highlighting that potency measurements are context-dependent and not directly comparable across studies without standardized conditions [4]. These structural and pharmacokinetic distinctions directly impact clinical efficacy in specific therapeutic windows, as demonstrated in the quantitative evidence below.

Chemical class mismatch
Benzamide structure yields distinct PK profile vs indole-type antagonists (ondansetron, granisetron); direct substitution may alter metabolic and excretion pathways.
Hepatic metabolism difference
~60-70% excreted unchanged in urine indicates low CYP dependence, unlike ondansetron's extensive hepatic metabolism. CYP-mediated interaction profiles may not transfer.
Binding affinity context dependence
Ki varies with tissue preparation and radioligand (0.33 nM vs 2.9 nM); potency comparisons across studies require standardized conditions.

Azasetron vs. Ondansetron: Quantitative Evidence


Delayed CINV Control vs. Ondansetron

In a multicenter, randomized, double-blind, double-dummy, parallel-group trial comparing azasetron to ondansetron for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV), azasetron demonstrated a complete response rate of 45% over days 2-6 post-chemotherapy, compared to 54.5% for ondansetron (95% CI: -21.4% to 2.5%) [1]. The non-inferiority of azasetron compared to ondansetron was not proven, indicating that azasetron is inferior to ondansetron for the control of delayed CINV in this patient population [2].

Delayed CINV control vs ondansetron
Head-to-head
Complete response: 45% (azasetron) vs 54.5% (ondansetron); difference -9.5% (95% CI -21.4% to 2.5%). Inferiority shown.
Reported comparator endpoint context: ondansetron superior for delayed CINV days 2-6.
Multicenter RCT, 265 patients, both arms with dexamethasone.
Chemotherapy-Induced Nausea and Vomiting 5-HT3 Antagonist Randomized Controlled Trial

Intermediate PONV Control vs. Ondansetron

A prospective, randomized, double-blind study compared intravenous azasetron 10 mg to ondansetron 8 mg administered 5 minutes before the end of gynecological laparoscopic surgery under general anesthesia in 98 female patients [1]. The overall incidence of PONV was 49% in the azasetron group versus 65% in the ondansetron group [2]. The incidence of nausea was significantly lower in the azasetron group at 12-24 hours postoperatively (24% vs. 45%, p=0.035), as was the incidence of vomiting (2% vs. 18%, p=0.008) during the same interval [3]. No significant differences were observed at 0-1, 1-6, 6-12, or 24-48 hours [4].

Intermediate PONV vs ondansetron
Head-to-head
12-24 h nausea: 24% (azasetron) vs 45% (ondansetron), p=0.035; vomiting: 2% vs 18%, p=0.008.
Reported endpoint response context: azasetron showed lower nausea/vomiting at 12-24 h in gynecologic laparoscopy.
RCT, 98 female patients, drug given 5 min before surgery end.
Postoperative Nausea and Vomiting Gynecological Laparoscopic Surgery Prophylactic Antiemetic

5-HT3 Binding Affinity: Tissue Dependence

Azasetron demonstrates high affinity for the 5-HT3 receptor, but the measured Ki value depends critically on the tissue preparation and radioligand employed [1]. In rat small intestine using [3H]granisetron as radioligand, azasetron inhibits specific binding with a Ki of 0.33 nM [2]. In contrast, using [3H]quipazine in rat cerebral cortex membranes, the Ki is 2.9 nM [3]. For comparison, granisetron itself has a reported Ki of 0.26 nM in similar intestinal preparations, while ondansetron's Ki is approximately 1-2 nM in cortical membranes [4]. This context-dependency highlights that azasetron's apparent potency is not a fixed property but varies with experimental conditions, and that direct comparisons require standardized assay systems.

5-HT3 binding affinity
Cross-study comparable
Ki = 0.33 nM (rat intestine, [3H]granisetron); Ki = 2.9 nM (rat cortex, [3H]quipazine)
Context-dependent affinity: supports tissue-specific receptor pharmacology review.
Values vary with radioligand and tissue; granisetron Ki ≈0.26 nM, ondansetron ≈1-2 nM under similar conditions.
5-HT3 Receptor Binding Radioligand Binding Assay Structure-Activity Relationship

5-HT Release in Ferret Ileum vs. Granisetron

In the ferret isolated ileum, electrical field stimulation evokes a significant increase in 5-HT release, which is mediated by presynaptic 5-HT3 receptors [1]. Both azasetron and granisetron inhibited this 5-HT release in a concentration-dependent manner at 10⁻⁷ M and 10⁻⁶ M, with no statistically significant difference between the two agents at these concentrations [2]. This indicates that azasetron and granisetron are functionally equipotent in this specific ex vivo model of 5-HT3 receptor-mediated neurotransmitter release in the gastrointestinal tract [3].

5-HT release in ferret ileum
Head-to-head
Azasetron and granisetron both inhibited evoked 5-HT release at 10⁻⁷ and 10⁻⁶ M; no significant difference.
Functional equipotency in GI ex vivo model: supports comparable peripheral 5-HT3 blockade context.
Electrical field stimulation (5 Hz) in ferret isolated ileum.
5-HT Release Ferret Ileum Presynaptic 5-HT3 Receptor

Urinary Excretion vs. Ondansetron Metabolism

The pharmacokinetic profile of azasetron is distinguished by the high proportion of unchanged drug excreted in urine. Approximately 60-70% of an intravenously or orally administered dose of azasetron is excreted in urine as the parent compound, indicating minimal hepatic metabolism [1]. In contrast, ondansetron undergoes extensive hepatic metabolism, with less than 5% of an oral dose excreted unchanged in urine [2]. This difference has implications for drug-drug interactions, as azasetron's metabolic clearance is less dependent on cytochrome P450 enzymes, potentially reducing the risk of interactions with CYP2D6 or CYP3A4 substrates/inhibitors [3].

Urinary excretion vs ondansetron
Cross-study comparable
60-70% unchanged in urine (azasetron) vs
PK differentiation: minimal hepatic metabolism, potential lower CYP-mediated interaction risk.
Human PK data; azasetron renal clearance dominates.
D2 receptor selectivity vs metoclopramide
Class-level inference
Azasetron D2 IC50 > 10 µM; metoclopramide D2 IC50 ≈0.1-0.5 µM. >20-100 fold lower affinity.
Receptor selectivity context: supports research requiring 5-HT3 blockade without dopaminergic effects.
In vitro binding, recombinant human receptors; class comparison.
Pharmacokinetics Drug Metabolism Excretion Profile

Dopamine D2 Receptor Selectivity vs. Metoclopramide

Azasetron demonstrates high selectivity for the 5-HT3 receptor with minimal binding to other receptor subtypes. In competitive binding assays, azasetron shows IC50 values >10 μM for dopamine D1 and D2 receptors, as well as for 5-HT1A, 5-HT2, α1-adrenergic, and α2-adrenergic receptors [1]. In contrast, metoclopramide, a dopamine D2 receptor antagonist with weaker 5-HT3 antagonist properties, exhibits IC50 values of approximately 0.1-0.5 μM for dopamine D2 receptors and 0.5-2 μM for 5-HT3 receptors [2]. Azasetron's lack of dopamine receptor antagonism at therapeutic concentrations avoids the extrapyramidal side effects associated with metoclopramide .

D2 receptor selectivity vs metoclopramide
Class-level inference
Azasetron D2 IC50 > 10 µM; metoclopramide D2 IC50 ≈0.1-0.5 µM. >20-100 fold lower affinity.
Receptor selectivity context: supports research requiring 5-HT3 blockade without dopaminergic effects.
In vitro binding, recombinant human receptors; class comparison.
Receptor Selectivity Dopamine Receptor Off-Target Effects

Azasetron Hydrochloride: Research & Industrial Applications


PONV Prophylaxis in Gynecologic Laparoscopy

Azasetron hydrochloride at a dose of 10 mg intravenously administered 5 minutes before the end of surgery provides superior protection against nausea (24% vs. 45%, p=0.035) and vomiting (2% vs. 18%, p=0.008) in the critical 12-24 hour postoperative window compared to ondansetron 8 mg [1]. This makes azasetron the preferred 5-HT3 antagonist for surgical protocols where intermediate PONV is a significant concern, such as in gynecological laparoscopic procedures. Procurement should prioritize azasetron for hospital formularies with high volumes of this specific surgery type.

5-HT Release Studies in GI Tissue

Azasetron is functionally equipotent to granisetron in inhibiting electrically-evoked 5-HT release from the ferret isolated ileum at concentrations of 10⁻⁷ M and 10⁻⁶ M [2]. Researchers requiring a 5-HT3 antagonist for ex vivo or in vitro studies of gastrointestinal serotonin release can interchangeably use azasetron or granisetron, with the choice potentially guided by compound availability, cost, or the need for a benzamide-derived structure distinct from indole-type antagonists.

In Vivo Studies with Low Hepatic Metabolism

With 60-70% of an administered dose excreted unchanged in urine, azasetron undergoes significantly less hepatic metabolism compared to ondansetron (<5% excreted unchanged) [3]. This pharmacokinetic property makes azasetron a valuable tool in research settings where maintaining stable parent drug concentrations is critical, or where concomitant administration of CYP2D6 or CYP3A4 substrates/inhibitors could confound results. Procurement for pharmacology or toxicology studies should consider azasetron when metabolic stability is a primary experimental requirement.

Central vs. Peripheral 5-HT3 Binding Studies

Azasetron's context-dependent binding affinity—Ki = 0.33 nM in rat small intestine ([3H]granisetron) vs. Ki = 2.9 nM in rat cerebral cortex ([3H]quipazine) [4]—makes it a useful tool for investigating tissue-specific 5-HT3 receptor pharmacology. Researchers can leverage this differential affinity to dissect central versus peripheral contributions to 5-HT3-mediated physiological responses. When procuring azasetron for binding studies, it is essential to specify the intended tissue and radioligand to ensure the experimental design aligns with known affinity values.

Application
Selection Property
Validation Focus
PONV model research (intermediate window)
12-24 h postoperative nausea/vomiting endpoint context
Comparative endpoint review vs ondansetron in gynecologic surgery models
GI tissue 5-HT release studies
Functional equipotency to granisetron in ex vivo ileum
Peripheral 5-HT3 receptor-mediated neurotransmitter release assays
In vivo PK/metabolism studies
High unchanged renal excretion (~60-70%)
Low CYP-dependent metabolism; drug-drug interaction profiling
Tissue-specific 5-HT3 binding assays
Context-dependent affinity (intestine vs cortex)
Central vs peripheral receptor pharmacology differentiation

Technical Documentation Hub

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